molecular formula C9H16N4O B13487979 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

Katalognummer: B13487979
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: CZOMDEFSDUIUBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-isopropyl-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can produce various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Amino-1H-pyrazol-1-yl)acetamide
  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is unique due to its specific structural features, such as the presence of both isopropyl and methyl groups attached to the acetamide moiety. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C9H16N4O

Molekulargewicht

196.25 g/mol

IUPAC-Name

2-(3-aminopyrazol-1-yl)-N-methyl-N-propan-2-ylacetamide

InChI

InChI=1S/C9H16N4O/c1-7(2)12(3)9(14)6-13-5-4-8(10)11-13/h4-5,7H,6H2,1-3H3,(H2,10,11)

InChI-Schlüssel

CZOMDEFSDUIUBT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C)C(=O)CN1C=CC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.